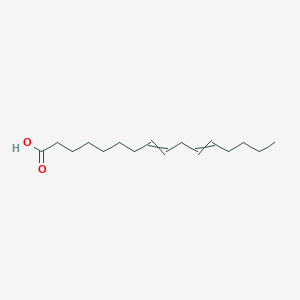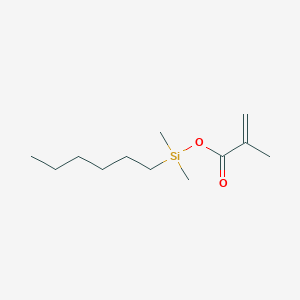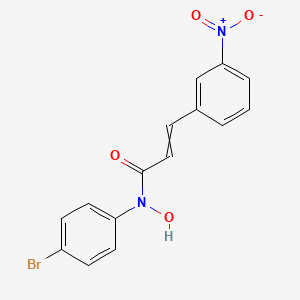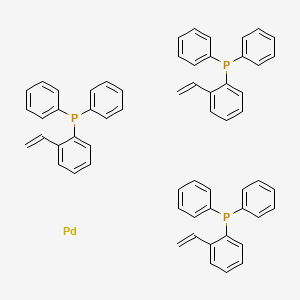![molecular formula C31H26N2O4 B14317989 N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) CAS No. 112304-47-9](/img/structure/B14317989.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is a complex organic compound characterized by its unique structure, which includes two acetylbenzamide groups linked by a methylene bridge through phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) typically involves the reaction of N-acetylbenzamide with a methylene-bridged phenylene compound. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include acetic anhydride, methylene chloride, and phenylene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the phenylene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylene derivatives.
Applications De Recherche Scientifique
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
112304-47-9 |
|---|---|
Formule moléculaire |
C31H26N2O4 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
N-acetyl-N-[4-[[4-[acetyl(benzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C31H26N2O4/c1-22(34)32(30(36)26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33(23(2)35)31(37)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3 |
Clé InChI |
BXHSCOTYQSQODJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)



![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)

![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)


